Emtricitabine is a synthetic nucleoside analog of cytidine. [] It is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) with activity against human immunodeficiency virus type 1 (HIV-1). [, ] Emtricitabine is often used in combination with other antiretroviral drugs, such as tenofovir disoproxil fumarate and efavirenz, for the treatment of HIV-1 infection. [, , ] It is also active against hepatitis B virus (HBV). []
Synthesis Analysis
A highly diastereoselective synthesis of racemic 3'-thia-2',3'-dideoxycytidine and 3'-thia-2',3'-5-fluorodideoxycytidine, the racemic precursors to emtricitabine, has been developed. [] Enantiomers of these compounds were separated using enzyme-mediated kinetic resolutions, leading to the identification of emtricitabine as the more potent (-)-enantiomer. []
Molecular Structure Analysis
Emtricitabine is chemically known as 5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5yl]cytosine. [] The structure of emtricitabine includes a cytosine base, a five-membered oxathiolane ring, and a fluorinated side chain. [, ]
Mechanism of Action
Emtricitabine acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). [, ] Its active metabolite, emtricitabine 5'-triphosphate, competes with the natural substrate deoxycytidine 5'-triphosphate for incorporation into viral DNA. [] Once incorporated, emtricitabine 5'-triphosphate terminates further DNA chain elongation, halting viral replication. []
Physical and Chemical Properties Analysis
The λmax of emtricitabine has been reported as 260nm. [] The linearity range for emtricitabine in various analytical methods has been observed between 4-48 mcg/ml and 20-100 µg/mL. [, ] Emtricitabine appears more sensitive to alkaline hydrolysis degradation conditions. []
Applications
HIV-1 Resistance Development: In vitro studies have used emtricitabine in combination with other antiretroviral drugs, such as tenofovir, to evaluate the development of HIV-1 resistance. [] These studies revealed the emergence of the M184I/V mutation in reverse transcriptase, which confers resistance to emtricitabine and lamivudine. []
Comparative Efficacy and Safety Studies: Emtricitabine has been compared with other NRTIs, like lamivudine and stavudine, in clinical trials to assess its efficacy and safety in combination with other antiretroviral agents. [, , ] Results indicate that emtricitabine may offer advantages in terms of virological efficacy, durability of response, and tolerability. []
Pharmacokinetic Studies: Various studies have investigated the pharmacokinetics of emtricitabine in plasma and breast milk, including its accumulation in breast milk and transfer to breastfeeding infants. [, ] Additionally, research has examined the impact of factors like obesity and feminizing hormone therapy on the pharmacokinetics of emtricitabine. [, ]
Drug-Drug Interaction Studies: Research has focused on understanding potential drug-drug interactions between emtricitabine and other medications, including antiretrovirals like lersivirine and abacavir/lamivudine. []
Antiviral Activity against SARS-CoV-2: Recent research has explored the potential antiviral activity of emtricitabine, in combination with tenofovir, against SARS-CoV-2 infection in a ferret model. [] Results suggest potential for diminished virus titers in nasal washes with emtricitabine-tenofovir treatment. []
Related Compounds
Lamivudine
Compound Description: Lamivudine is a synthetic nucleoside analog of cytidine. Similar to Emtricitabine, it is phosphorylated by cellular enzymes to form lamivudine 5′-triphosphate. It inhibits the activity of the HIV-1 reverse transcriptase (RT) by competing with the natural substrate deoxycytidine 5′-triphosphate and by being incorporated into nascent viral DNA, which results in chain termination .
Relevance: Lamivudine is structurally very similar to Emtricitabine, both are cytidine analogs and nucleoside reverse transcriptase inhibitors (NRTIs). They share a similar mechanism of action, but Emtricitabine generally demonstrates greater virological efficacy, durability of response, and tolerability . Both compounds can select for the M184V/I resistance mutation, but Emtricitabine appears to delay this selection compared to Lamivudine .
Tenofovir Disoproxil Fumarate
Compound Description: Tenofovir Disoproxil Fumarate is an acyclic nucleoside phosphonate diester analog of adenosine monophosphate . It requires initial diester hydrolysis to be converted to Tenofovir and subsequent phosphorylation by cellular enzymes to form tenofovir diphosphate. Tenofovir diphosphate inhibits the activity of HIV-1 RT by competing with the natural substrate deoxyadenosine 5′-triphosphate and, after incorporation into DNA, by DNA chain termination .
Relevance: Tenofovir Disoproxil Fumarate is often used in combination with Emtricitabine as part of HIV treatment regimens. The two drugs exhibit synergistic activity, enhancing each other's antiviral effects . This combination is often preferred due to its efficacy, convenience of once-daily dosing, and good tolerability profile .
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds non-competitively to an active site of the reverse transcriptase molecule . Reverse transcriptase directs the polymerization of DNA from viral RNA, and NNRTIs like Efavirenz inhibit this polymerization by altering the position of critical amino acids within the catalytic site .
Abacavir
Compound Description: Abacavir is a guanosine analog that acts as an NRTI . Like Emtricitabine, it is phosphorylated intracellularly and then competes with the natural substrate deoxyguanosine triphosphate for incorporation into the viral DNA chain, causing termination .
Relevance: Abacavir, often used in combination with Lamivudine, offers another NRTI backbone option for HIV treatment . While Emtricitabine and Tenofovir Disoproxil Fumarate are often preferred due to their efficacy and tolerability, Abacavir-containing regimens can be considered for patients who cannot tolerate or have contraindications to Emtricitabine or Tenofovir Disoproxil Fumarate .
Rilpivirine
Compound Description: Rilpivirine is a second-generation NNRTI that binds non-competitively to HIV-1 RT, inhibiting its activity and blocking viral replication .
Relevance: Rilpivirine is considered an alternative to Efavirenz, and is often used in combination with Emtricitabine and Tenofovir Disoproxil Fumarate . It offers a similar level of efficacy with a potentially more favorable lipid profile and fewer neuropsychiatric side effects compared to Efavirenz .
Tenofovir Alafenamide
Compound Description: Tenofovir Alafenamide is a newer prodrug of Tenofovir that, similar to Tenofovir Disoproxil Fumarate, requires intracellular conversion to its active form, Tenofovir diphosphate, to inhibit HIV-1 RT .
Relevance: Tenofovir Alafenamide is considered an alternative to Tenofovir Disoproxil Fumarate and can be used in combination with Emtricitabine in HIV treatment regimens . It offers similar efficacy but with potentially less impact on bone mineral density and kidney function compared to Tenofovir Disoproxil Fumarate .
Elvitegravir
Compound Description: Elvitegravir is an integrase strand transfer inhibitor (INSTI) that blocks HIV-1 replication by preventing the integration of viral DNA into the host cell genome .
Relevance: Elvitegravir is often coformulated with Cobicistat, Emtricitabine, and Tenofovir Alafenamide in a single-tablet regimen for HIV treatment . This combination provides a convenient option for patients due to the once-daily dosing and generally favorable safety profile .
Cobicistat
Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits CYP3A4, the enzyme responsible for metabolizing many HIV medications, including Elvitegravir . By inhibiting CYP3A4, Cobicistat increases Elvitegravir's plasma concentration and allows for once-daily dosing .
Relevance: Cobicistat plays a crucial role in facilitating the use of Elvitegravir in a once-daily single-tablet regimen that also includes Emtricitabine and Tenofovir Alafenamide . Without Cobicistat, Elvitegravir would require more frequent dosing due to its rapid metabolism by CYP3A4 .
Atazanavir
Compound Description: Atazanavir is a protease inhibitor (PI) that blocks the activity of HIV protease, an enzyme essential for the maturation of new virus particles .
Relevance: Atazanavir, boosted by Ritonavir, can be used as a third agent in combination with NRTIs, including Emtricitabine and Tenofovir Disoproxil Fumarate . This combination provides potent antiviral activity and can be an alternative to regimens containing Efavirenz, particularly in patients who experience neuropsychiatric side effects with Efavirenz .
Ritonavir
Compound Description: Ritonavir is a PI that is primarily used as a pharmacokinetic enhancer for other PIs, including Atazanavir . It inhibits CYP3A4, increasing the plasma concentration and prolonging the half-life of the co-administered PI .
Relevance: Ritonavir is commonly used to boost the levels of Atazanavir when used in combination with Emtricitabine and Tenofovir Disoproxil Fumarate . This boosting effect allows for lower doses of Atazanavir, potentially reducing side effects while maintaining efficacy .
Darunavir
Compound Description: Darunavir is another PI that inhibits HIV protease, preventing the maturation of new virus particles . It is typically boosted with Ritonavir to enhance its pharmacokinetic properties.
Relevance: Darunavir boosted with Ritonavir is often used in combination with either Raltegravir or Tenofovir Disoproxil Fumarate/Emtricitabine in first-line treatment of HIV . This regimen offers potent antiviral activity and provides alternative options for patients who cannot tolerate or have contraindications to other drug classes, such as NNRTIs.
Raltegravir
Compound Description: Raltegravir is an INSTI that blocks HIV replication by inhibiting the integration of viral DNA into the host cell genome .
Relevance: Raltegravir is often used in combination with Darunavir/Ritonavir as a first-line treatment option for HIV infection, providing a potent NRTI-sparing regimen . This combination offers an alternative to regimens containing Emtricitabine and Tenofovir Disoproxil Fumarate, especially for patients experiencing NRTI-related toxicities.
Zidovudine
Compound Description: Zidovudine is a thymidine analog and NRTI that was one of the first drugs approved for treating HIV . It is phosphorylated intracellularly and then incorporated into the growing viral DNA chain, causing chain termination .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potassium gluconate is a L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo. Potassium gluconate is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. Potassium gluconate is believed to be more palatable and non-acidifying than potassium chloride (KCl).
Poziotinib Hydrochloride is the hydrochloride salt form of poziotinib, an orally bioavailable, quinazoline-based, irreversible pan-epidermal growth factor receptor (EGFR or HER) inhibitor, with potential antineoplastic activity. Upon oral administration, poziotinib inhibits EGFR (HER1 or ErbB1), HER2 and HER4, thereby inhibiting proliferation of tumor cells in which these receptors are overexpressed and/or mutated. EGFRs, cell surface receptor tyrosine kinases upregulated or mutated in a variety of cancer cell types, play key roles in cellular proliferation and survival.
PP121 is a pyrazolopyrimidine that is 1H-pyrazolo[3,4-d]pyrimidine which is substituted by a cyclopentyl, 1H-pyrrolo[2,3-b]pyridin-5-yl, and amino groups at positions 1, 3 and 4, respectively. It is a dual inhibitor of tyrosine and phosphoinositide kinases and exhibits anti-cancer properties. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, a tyrosine kinase inhibitor and an antineoplastic agent. It is a pyrazolopyrimidine, a pyrrolopyridine, a member of cyclopentanes and an aromatic amine.